molecular formula C15H14ClN3 B1451605 7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 1204296-64-9

7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B1451605
CAS No.: 1204296-64-9
M. Wt: 271.74 g/mol
InChI Key: PSWFLQZVPQVTET-UHFFFAOYSA-N
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Description

7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Mechanism of Action

Target of Action

The primary target of 7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine is the Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial enzyme involved in cell cycle regulation, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell growth .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents this transition, thereby halting cell proliferation .

Result of Action

The result of the action of this compound is the significant inhibition of cell growth. This is evidenced by the compound’s cytotoxic activities against various cell lines, including MCF-7 and HCT-116 .

Biochemical Analysis

Biochemical Properties

7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions. It interacts with enzymes such as cyclin-dependent kinase 2 (CDK2), inhibiting its activity . This inhibition affects the cell cycle, particularly the transition from the G1 phase to the S phase. The compound also interacts with proteins involved in cell signaling pathways, potentially altering their function and downstream effects.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of CDK2 by this compound can lead to cell cycle arrest, affecting the proliferation of cancer cells . Additionally, it may alter the expression of genes involved in apoptosis and cell survival, further impacting cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active site of CDK2, inhibiting its kinase activity . This inhibition prevents the phosphorylation of target proteins, disrupting the cell cycle. The compound may also interact with other enzymes and proteins, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Its degradation products may also have biological activity, contributing to the observed effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth by targeting CDK2 . At higher doses, toxic or adverse effects may occur, including damage to normal cells and tissues. Understanding the dosage threshold is essential for optimizing its use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It may interact with transporters and binding proteins that facilitate its uptake and localization . These interactions can affect its accumulation in specific tissues, influencing its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes for large-scale production, ensuring high yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions may result in various halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity, photophysical properties, and biological activity. The presence of the 2-methylphenyl group at position 3 and the chlorine atom at position 7 can significantly impact its interactions with molecular targets and its overall stability.

Properties

IUPAC Name

7-chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3/c1-9-6-4-5-7-12(9)14-11(3)18-19-13(16)8-10(2)17-15(14)19/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWFLQZVPQVTET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C3N=C(C=C(N3N=C2C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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